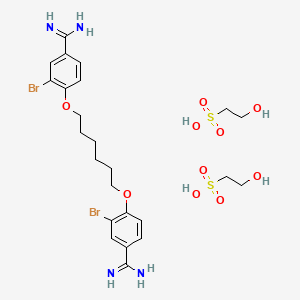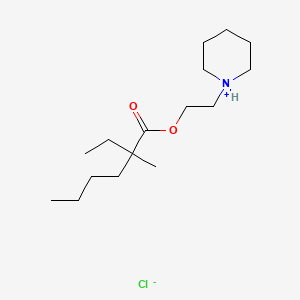![molecular formula C18H22N4 B12801332 Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile CAS No. 14651-45-7](/img/structure/B12801332.png)
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile: is a complex organic compound with the molecular formula C18H22N4. It is characterized by its unique spiro structure, which consists of two rings connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be used in the study of molecular interactions and biochemical pathways. Its stability and reactivity make it a valuable tool for probing the mechanisms of various biological processes .
Medicine
In medicine, Spiro[2Its unique structure could be exploited to design new therapeutic agents with specific biological activities .
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and versatility make it suitable for various industrial applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.10]dodecane-1,1,2,2-tetracarbonitrile
- **Spiro[2.12
Properties
CAS No. |
14651-45-7 |
|---|---|
Molecular Formula |
C18H22N4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C18H22N4/c19-12-17(13-20)16(18(17,14-21)15-22)10-8-6-4-2-1-3-5-7-9-11-16/h1-11H2 |
InChI Key |
IEQJSTHTZVZKHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




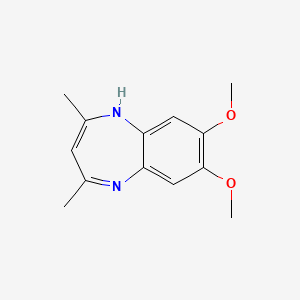

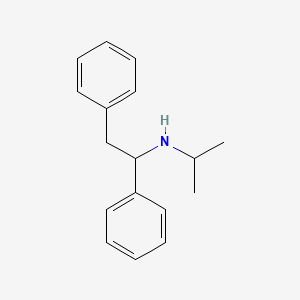

![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
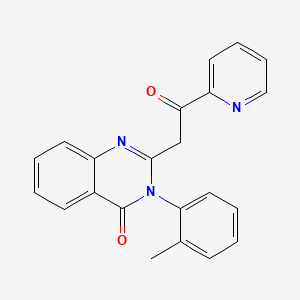
![N-(1,2,3,4,6,7,8,9,10,10-decachloro-5-hydroxy-5-pentacyclo[5.3.0.02,6.03,9.04,8]decanyl)acetamide](/img/structure/B12801285.png)
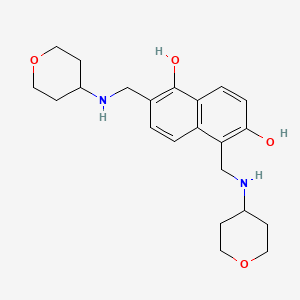

![2a,4a,6a-Trimethylhexahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalene](/img/structure/B12801310.png)
